1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole
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Overview
Description
1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a cyclohexyl group, a naphthyl ether moiety, and a tetrazole ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole typically involves multiple steps:
Formation of the Naphthyl Ether Moiety: This can be achieved by reacting naphthol with an appropriate alkyl halide under basic conditions.
Introduction of the Cyclohexyl Group: This step involves the formation of a cyclohexyl derivative, which can be achieved through various methods such as Grignard reactions or Friedel-Crafts alkylation.
Tetrazole Ring Formation: The final step involves the formation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction could produce cyclohexylamines.
Scientific Research Applications
1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors. The naphthyl ether moiety may contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl)-piperazine
- Cyclohexyl derivatives of tetrazoles
Uniqueness
1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole is unique due to its combination of a cyclohexyl group, a naphthyl ether moiety, and a tetrazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
81822-79-9 |
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Molecular Formula |
C20H24N4O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-cyclohexyl-5-(3-naphthalen-2-yloxypropyl)tetrazole |
InChI |
InChI=1S/C20H24N4O/c1-2-9-18(10-3-1)24-20(21-22-23-24)11-6-14-25-19-13-12-16-7-4-5-8-17(16)15-19/h4-5,7-8,12-13,15,18H,1-3,6,9-11,14H2 |
InChI Key |
NDOXXNRGRVISHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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